

Onalespib Dosing Schedules in Clinical Trials

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Compound Focus: Onalespib

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Context / Regimen Name	Recommended Phase 2 Dose (RP2D) & Schedule	Key Efficacy & Toxicity Findings
Monotherapy (QDx2/week) [1] [2]	160 mg/m ² on Days 1, 2, 8, 9, 15, 16 of a 28-day cycle [1] [2]	Stable disease >2 cycles in 8/31 pts; no objective responses. Common toxicities: diarrhea, fatigue , ocular, hepatic, hematologic [1].
Combination with Paclitaxel (TNBC) [3]	260 mg/m ² on Days 1, 8, 15 + Paclitaxel (80 mg/m ²) on a 28-day cycle [3]	Objective Response Rate: 20% (3 complete responses). Grade 3/4 AEs: neutropenia (33%) , anemia (20%), lymphopenia (17%), diarrhea (7%) [3].
Combination with Abiraterone/P (Regimen 1) [4]	220 mg/m ² weekly for 3 weeks of a 4-week cycle + Abiraterone/P [4]	Dose-limiting toxicity (DLT): Diarrhea . No objective or PSA responses. Modest biological effect [4].
Combination with Abiraterone/P (Regimen 2) [4]	120 mg/m ² on D1, D2 weekly for 3 weeks of a 4-week cycle + Abiraterone/P [4]	DLT: Diarrhea at 160 mg/m ² . No objective or PSA responses [4].
Combination with AT7519 [5]	Onalespib 80 mg/m ² + AT7519 21 mg/m ² on Days 1, 4, 8, 11 of a 21-day cycle [5]	Maximum Tolerated Dose (MTD) . Below monotherapy RP2D due to overlapping toxicity (diarrhea, fatigue, mucositis). Partial responses observed [5].

Experimental Protocols & Pharmacodynamic Assessment

For researchers, demonstrating target engagement is crucial. Here are methodologies used in clinical trials to confirm that **Onalespib** is effectively inhibiting HSP90.

Pharmacodynamic Analysis in Peripheral Blood Mononuclear Cells (PBMCs)

This is a minimally invasive method to prove on-target drug activity [1].

- **Sample Collection:** Collect PBMCs from patients prior to drug administration and at specified timepoints after dosing (e.g., prior to dosing on days 2, 15, and 16 of cycle 1) [1].
- **Target Engagement Measurement:**
 - **Western Blot:** Detect and quantify protein levels of **HSP70** and **HSP27**. A marked upregulation of these heat shock proteins is a validated biomarker of successful HSP90 inhibition [1] [5].
 - **RT-PCR:** Measure the transcriptional upregulation of *HSP70* and *HSP27* mRNA as an additional indicator of target engagement [1].

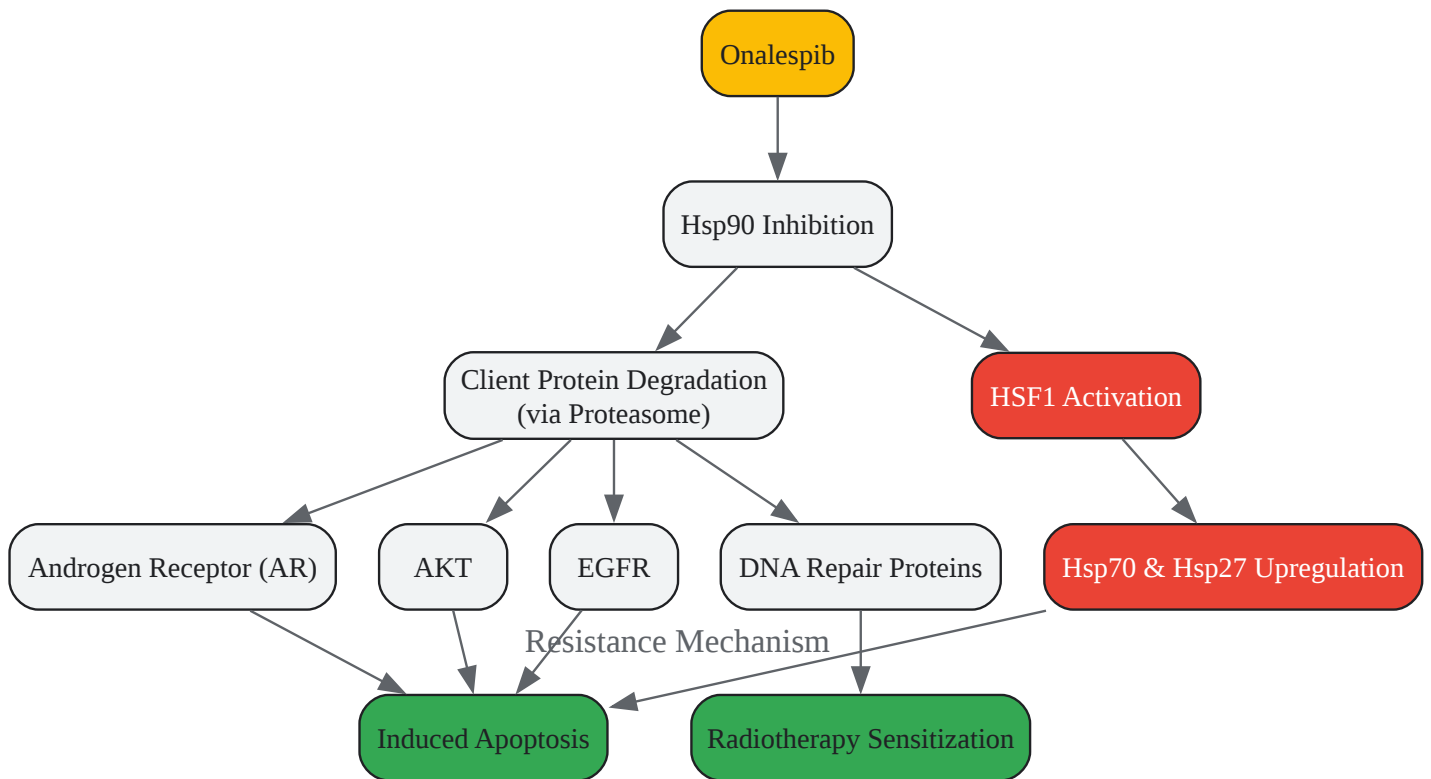
Client Protein Modulation in Tumor Tissue

For a direct assessment of drug effect in the tumor microenvironment, paired biopsies are required.

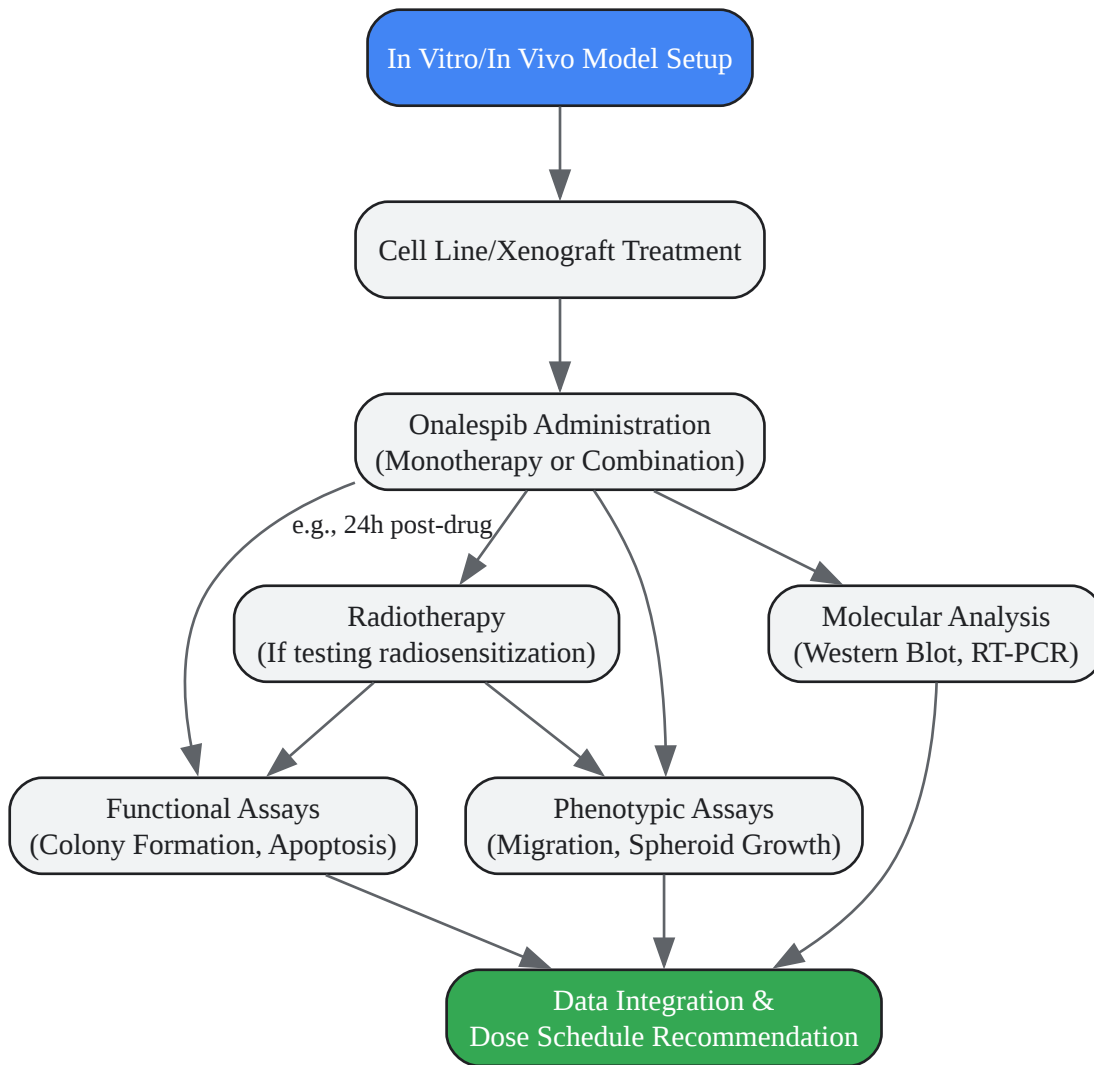
- **Biopsy Protocol:** Obtain paired tumor biopsies (e.g., 18-gauge core needle biopsies) before treatment and within 24 hours after the last dose of cycle 1 [1].
- **Protein Analysis:**
 - **Reverse Phase Protein Array (RPPA):** This high-throughput method can assess the modulation of a wide array of client proteins (over 200). While one trial did not achieve statistically significant modulation across all patients, hierarchical clustering can identify subgroups with differential protein expression patterns [1].
 - **Western Blot:** Can be used to validate the depletion of specific oncogenic client proteins of interest, such as **Androgen Receptor (AR)** and **Glucocorticoid Receptor (GR)** in prostate cancer models [4].

Mechanism & Experimental Workflow

The following diagrams illustrate the molecular mechanism of **Onalespib** and a standard workflow for assessing its efficacy in preclinical models, which underpins the clinical dosing schedules.



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Frequently Asked Questions

What is the maximum tolerated dose (MTD) for Onalespib monotherapy? The MTD depends on the schedule. For the "QDx2/week" schedule (days 1, 2, 8, 9, 15, 16 of a 28-day cycle), the **Recommended Phase 2 Dose (RP2D) is 160 mg/m²** [1] [2]. For a once-weekly schedule, the MTD was defined as 220 mg/m², with dose-limiting diarrhea occurring at 260 mg/m² [4].

Why are combination therapy doses often lower than monotherapy RP2D? Combination regimens must account for **overlapping toxicities**. For example, when combined with AT7519, the MTD for **Onalespib** was 80 mg/m², which is below its monotherapy RP2D, to manage shared side effects like diarrhea and fatigue [5].

What is the most common dose-limiting toxicity (DLT) observed? Diarrhea is a frequently reported DLT across multiple studies, occurring at higher dose levels in both monotherapy and combination regimens [4] [3] [5].

How can I confirm target engagement in my experimental model? The most reliable method is to measure the **upregulation of HSP70** at the protein (by Western Blot) or mRNA (by RT-PCR) level in treated cells or tissues. This is a consistent pharmacodynamic marker of HSP90 inhibition [1] [6] [5].

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